molecular formula C9H8N2O3S2 B2863634 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide CAS No. 731002-08-7

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide

Cat. No. B2863634
CAS RN: 731002-08-7
M. Wt: 256.29
InChI Key: JQCLLCFZVGSPRI-UHFFFAOYSA-N
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Description

1,2-Benzisothiazolin-3-One is a chemical compound with the molecular formula C7H5NOS. It is primarily used as an industrial biocide and preservative .


Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazolin-3-One consists of a benzene ring fused with an isothiazole ring. The isothiazole ring contains a nitrogen (N) and a sulfur (S) atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 151.1857. It has a density of 1.367g/cm3, a melting point of 154-158°C, a boiling point of 204.5°C at 760 mmHg, and a flash point of 77.5°C .

Scientific Research Applications

Polymeric Redox Systems for Lithium Secondary Batteries

A study by Uemachi, Iwasa, and Mitani (2001) introduced a new redox system, poly(1,4-phenylene-1,2,4-dithiazol-3′,5′-yl) (PPDTA), as a cathode material for high-capacity lithium secondary batteries. This system is synthesized from aromatic thioamides and offers high theoretical charge density, fast redox rates, and electrical conductivity due to its unique structural features, including the 1,2,4-dithiazolium ring and benzene. The study suggests that the compound's structure could enhance battery performance significantly (Uemachi, Iwasa, & Mitani, 2001).

Advancements in Organic Synthesis Techniques

Lahm and Opatz (2014) discussed the benzoxazol-2-yl- substituent's role as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This finding is crucial for developing new synthetic pathways and understanding the influence of specific substituents on regioselectivity in organic reactions (Lahm & Opatz, 2014).

Photo-Physical Characteristics of Fluorescent Derivatives

Padalkar et al. (2011) synthesized novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, exploring their photo-physical properties. These compounds exhibit excited state intra-molecular proton transfer pathway with single absorption and dual emission characteristics, offering potential applications in fluorescent materials and sensors (Padalkar et al., 2011).

Supramolecular Gelators

Yadav and Ballabh (2020) synthesized and characterized a new series of N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators, elucidating the role of methyl functionality and multiple non-covalent interactions on gelation behavior. This research contributes to the understanding of gelation mechanisms and the design of new gelator materials (Yadav & Ballabh, 2020).

Mechanism of Action

1,2-Benzisothiazolin-3-One is known for its biocidal properties. It is effective in inhibiting the growth of various microorganisms such as fungi (yeasts and molds), bacteria, and algae in organic media .

Safety and Hazards

1,2-Benzisothiazolin-3-One is labeled as harmful (Xn) and dangerous for the environment (N). Risk phrases associated with this compound include R22 (Harmful if swallowed), R38 (Irritating to skin), R41 (Risk of serious damage to eyes), R43 (May cause sensitization by skin contact), and R50 (Very toxic to aquatic organisms) .

Future Directions

Given its effectiveness as a biocide, 1,2-Benzisothiazolin-3-One is widely used in various industries, including in the production of latex products, water-soluble resins, paints (latex paint), acrylic acid, polymers, polyurethane products, photographic washes, paper, ink, leather, and lubricating oil .

properties

IUPAC Name

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S2/c10-8(15)5-11-9(12)6-3-1-2-4-7(6)16(11,13)14/h1-4H,5H2,(H2,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCLLCFZVGSPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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